

High-performance liquid chromatography (HPLC) methods for lacidipine analysis.

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Application Notes and Protocols for HPLC Analysis of Lacidipine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of lacidipine in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and robustness.

Introduction

Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. [1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and finished pharmaceutical products to ensure quality and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the estimation of lacidipine due to its high sensitivity, specificity, and efficiency.[1][2] This document outlines various HPLC methods, providing a comparative summary of their key parameters and detailed experimental protocols.

Comparative Summary of HPLC Methods for Lacidipine Analysis



Methodological & Application

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The following table summarizes the chromatographic conditions and validation parameters of different reported HPLC methods for the analysis of lacidipine. This allows for a direct comparison to aid in method selection based on laboratory instrumentation and specific analytical needs.



Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 µm)[3]	Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[4]	Thermo Hypersil BDS C18 (75 x 3.5 mm, 3.0µm) [5]	Xbridge C-18 (150 mm x 4.6 mm, 5 μm)[6][7]
Mobile Phase	Acetonitrile: Water (65:35, v/v)[3]	Isocratic elution (details not specified)[4]	Buffer: Methanol (30:70, v/v) (Buffer: 4.0 g ammonium acetate in 2000 ml water, pH 6.5 with acetic acid)	Gradient system of ammonium acetate and acetonitrile[6][7]
Flow Rate	1.0 mL/min[3]	Not specified	1.2 mL/min[5]	Not specified
Detection Wavelength	239 nm[3]	240 nm[4]	242 nm[5]	240 nm[6][7]
Column Temperature	Not specified	Not specified	40°C[5]	Not specified
Retention Time	5.13 min[3]	Not specified	Not specified	Not specified
Linearity Range	10 - 50 μg/mL[3]	Not specified	50% to 150% of specification limit[5]	50 - 250 μg/mL[6][7]
Correlation Coefficient (r²)	> 0.999[3]	Not specified	0.998[5]	Not specified
LOD	0.03 μg/mL[3]	Not specified	Not specified	1.0 μg/mL[6][7]
LOQ	0.1 μg/mL[3]	Not specified	Not specified	7.3 μg/mL[6][7]
Accuracy (% Recovery)	99.26 - 100.97% [3]	Not specified	99.2 - 100.3%[5]	99.78 - 101.76% [6][7]



Precision (%RSD) Intra-day:

0.481%, Interday: 0.487%[3]

Not specified

Not specified

Intra-day: 0.83%, Inter-day: 0.41%

[6][7]

Experimental Protocols

This section provides detailed step-by-step protocols for the analysis of lacidipine using a validated RP-HPLC method.

Method 1: Isocratic RP-HPLC Method

This method is simple, reliable, and suitable for the routine quality control analysis of lacidipine in pharmaceutical preparations.[3]

- 1. Materials and Reagents
- · Lacidipine reference standard
- HPLC grade Acetonitrile
- HPLC grade Water
- Lacidipine tablets (e.g., 2 mg)
- Methanol (for sample preparation)
- 2. Chromatographic Conditions
- Column: Thermo Hypersil RP C-18 (100 mm x 4.6 mm, 3.5 μm)[3]
- Mobile Phase: Acetonitrile: Water (65:35, v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Injection Volume: 20 μL
- Detection: PDA detector at 239 nm[3]



- Run Time: 7 min[3]
- 3. Preparation of Standard Solution
- Accurately weigh about 25 mg of lacidipine reference standard.
- Transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 μg/mL.
- From the stock solution, prepare working standard solutions in the range of 10-50 μg/mL by diluting with the mobile phase.[3]
- 4. Preparation of Sample Solution (from Tablets)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of lacidipine.
- Transfer to a 10 mL volumetric flask.
- Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
- Filter the solution through a 0.45 μm membrane filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 μg/mL).
- 5. System Suitability Before sample analysis, inject the standard solution (e.g., 20 μg/mL) five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
- 6. Analysis Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of lacidipine in the sample by comparing the peak area of the sample with that of the standard.

Method 2: Stability-Indicating RP-HPLC Method



This method is designed to separate lacidipine from its degradation products, making it suitable for stability studies. The drug is subjected to various stress conditions to induce degradation.[4]

- 1. Materials and Reagents
- Lacidipine reference standard
- HPLC grade Methanol
- HPLC grade Water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- 2. Chromatographic Conditions
- Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 μm)[4]
- Mobile Phase: Isocratic elution (specific composition to be optimized for separation of degradation products)
- Detection: UV detector at 240 nm[4]
- 3. Preparation of Standard and Sample Solutions Prepare as described in Method 1.
- 4. Forced Degradation Studies
- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat. Neutralize with 0.1 N NaOH.
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat. Neutralize with 0.1 N
 HCI.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
- Thermal Degradation: Expose the solid drug to heat (e.g., 60°C).



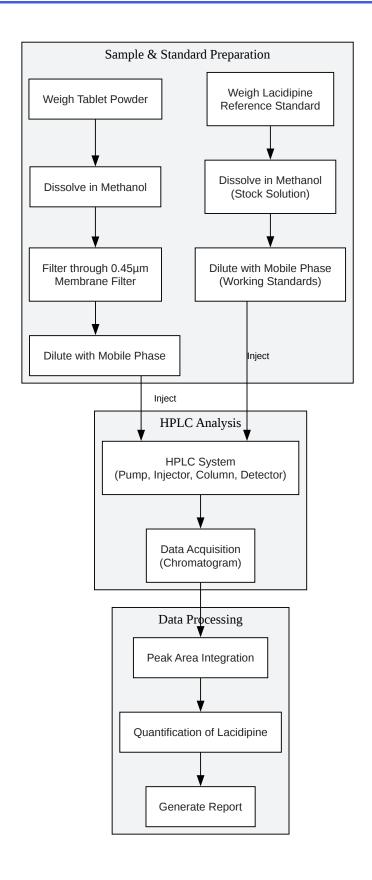
Photolytic Degradation: Expose the drug solution to UV light.

After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and inject them into the HPLC system. The method should demonstrate resolution between the lacidipine peak and the peaks of any degradation products.[4]

Visualizations

Experimental Workflow for HPLC Analysis of Lacidipine



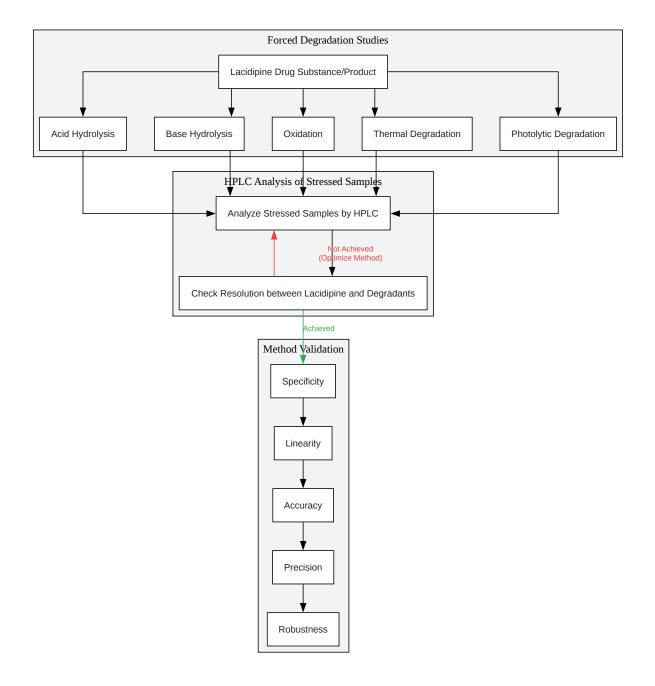


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Caption: General workflow for the HPLC analysis of lacidipine.



Logical Relationship for Stability-Indicating Method Development





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Caption: Logical workflow for developing a stability-indicating HPLC method.

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